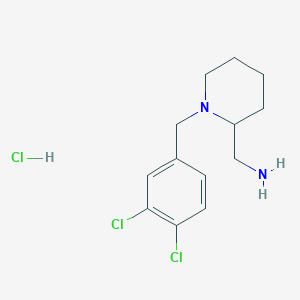

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Description

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 3,4-dichlorobenzyl substituent on the piperidine nitrogen and a methanamine group at the 2-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. The presence of two chlorine atoms on the benzyl moiety likely enhances lipophilicity and receptor-binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)9-17-6-2-1-3-11(17)8-16;/h4-5,7,11H,1-3,6,8-9,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJLLOWJWPJOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Neuropharmacology

The compound exhibits properties that may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that piperidine derivatives can act as modulators of neurotransmitter transporters, potentially affecting mood and cognitive functions.

- Mechanism of Action : The piperidine ring structure allows for interaction with neurotransmitter receptors and transporters, which may lead to enhanced synaptic availability of neurotransmitters like serotonin and dopamine.

Antidepressant Activity

Studies have suggested that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of the serotonergic system is a common mechanism among many antidepressants.

- Case Study : A study published in Neuropharmacology evaluated the antidepressant effects of piperidine derivatives, demonstrating significant reductions in depressive-like behavior in rodent models when administered over a period of time.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves multiple steps that optimize its pharmacological properties. Understanding its structure-activity relationship is crucial for enhancing its efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Piperidine ring | Enhances receptor binding affinity |

| 3,4-Dichlorobenzyl group | Increases lipophilicity and bioavailability |

Treatment of Neurological Disorders

Given its potential to modulate neurotransmitter systems, this compound could be explored for treating conditions such as:

- Depression : As mentioned, its antidepressant-like effects could be beneficial.

- Anxiety Disorders : Similar compounds have shown promise in reducing anxiety symptoms.

Anticancer Properties

Emerging research indicates that certain piperidine derivatives may possess anticancer properties by inhibiting specific cancer cell lines.

- Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations, suggesting a need for further exploration into its mechanism against tumor growth.

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Key Observations:

Substituent Effects: The 3,4-dichlorobenzyl group in the target compound distinguishes it from analogs like N-(4-methylbenzyl) derivatives (e.g., C₁₄H₂₃ClN₂), which exhibit reduced halogen-mediated electronic effects .

Halogenation Impact: The dichlorobenzyl group enhances lipophilicity compared to non-halogenated or mono-halogenated analogs (e.g., fluorophenyl derivatives in ) . This may improve blood-brain barrier penetration but could increase toxicity risks. Bromine-containing analogs (e.g., 3-bromophenyl sulfonyl in ) exhibit higher molecular weights and distinct steric effects due to bromine’s larger atomic radius .

Salt Form and Solubility :

Receptor Binding and Selectivity:

- The dichlorobenzyl moiety may confer affinity for serotonin or dopamine receptors, as seen in structurally related intermediates like sertraline hydrochloride (), which shares a 3,4-dichlorophenyl group .

- By contrast, methoxy-substituted analogs (e.g., ) may target adrenergic receptors due to the electron-donating effects of methoxy groups .

Biological Activity

(1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride, with the CAS number 1289384-79-7, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a dichlorobenzyl moiety, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉Cl₂N₂

- Molecular Weight : 309.66 g/mol

- CAS Number : 1289384-79-7

Biological Activity Overview

The biological activity of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride has been explored in various studies, indicating a range of pharmacological effects:

- CNS Activity : Compounds with similar structures have shown both central nervous system (CNS) stimulation and depression effects. For instance, derivatives of piperidine have been evaluated for their CNS activity, revealing a dual profile where some compounds exhibit stimulating effects while others induce sedation .

- Antidepressant and Anxiolytic Effects : Research indicates that piperidine derivatives can exhibit antidepressant and anxiolytic properties. In particular, compounds containing the 3,4-dichlorobenzyl group have shown effective results in animal models for depression and anxiety .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Effects

A study conducted on a series of piperidine derivatives highlighted the antidepressant effects observed in animal models. These compounds were tested for their ability to antagonize tetrabenazine, a known depressant. The results indicated that certain derivatives exhibited significant efficacy in reducing depressive behaviors in mice, suggesting a promising therapeutic potential for treating mood disorders .

Case Study: Antimicrobial Testing

In another study focusing on the antimicrobial properties of piperidine derivatives, the compound was subjected to screening against multiple bacterial strains. The results indicated that while some derivatives showed strong inhibition against Salmonella typhi, others had weaker effects against different bacteria. This variability underscores the importance of structural modifications in enhancing antimicrobial efficacy .

The mechanisms through which (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride exerts its biological effects are still being elucidated. However, it is hypothesized that:

- The dichlorobenzyl group may enhance binding affinity to neurotransmitter receptors involved in mood regulation.

- The piperidine ring may play a crucial role in interacting with various biological targets, potentially influencing enzyme activities related to neurotransmission and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.